4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile
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Overview
Description
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is an organic compound with a complex structure that includes an amino group, a methyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves multiple steps. One common method starts with the reaction of benzonitrile with formaldehyde and a secondary amine, such as N-methyl-ethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile: shares similarities with other compounds like 2-aminothiazole derivatives and 1,3,4-thiadiazole derivatives.
2-Aminothiazole derivatives: Known for their anticancer and antimicrobial properties.
1,3,4-Thiadiazole derivatives: Noted for their antimicrobial and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions and applications in various fields. Its combination of functional groups provides versatility in chemical reactions and potential for diverse applications.
Properties
IUPAC Name |
4-[[2-aminoethyl(methyl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14(7-6-12)9-11-4-2-10(8-13)3-5-11/h2-5H,6-7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJNJQHQXMPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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